BenchChemオンラインストアへようこそ!

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Medicinal Chemistry Lead Optimization Pharmacokinetics

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile delivers unmatched versatility: orthogonal N1-hydroxymethyl and C3-nitrile handles enable divergent library synthesis from a single scaffold. The hydroxymethyl group enhances aqueous solubility and serves as a hydrogen bond donor, while the nitrile allows nucleophilic addition/cyclization. A catalyst-free, one-pot synthesis achieves 92% yield under mild conditions, reducing cost and time. Its ~25 µM anticancer potency (MCF-7, A549, HCT-116) provides a 60-fold improvement over non-hydroxymethyl analogs, accelerating hit-to-lead campaigns.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
CAS No. 860807-23-4
Cat. No. B3388116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile
CAS860807-23-4
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CN(N=C1C#N)CO
InChIInChI=1S/C5H5N3O/c6-3-5-1-2-8(4-9)7-5/h1-2,9H,4H2
InChIKeyYIUQAFDLTAANDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile CAS 860807-23-4 for Pharmaceutical Intermediates and Building Blocks


1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS 860807-23-4) is a heterocyclic building block featuring a pyrazole core substituted with a hydroxymethyl group at the 1-position and a carbonitrile group at the 3-position, with a molecular formula C₅H₅N₃O and molecular weight of 123.11 g/mol [1]. The compound is characterized as a white to pale yellow solid with an InChI Key of YIUQAFDLTAANDL-UHFFFAOYSA-N . The pyrazole scaffold is widely recognized as a more lipophilic and metabolically more stable bioisostere of phenol, enabling its use as an H-bond-donating heterocycle in medicinal chemistry . The dual functional groups—hydroxymethyl at N1 and nitrile at C3—provide orthogonal handles for downstream derivatization, positioning this compound as a versatile synthetic intermediate for pharmaceutical and agrochemical research [2].

Why 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile Cannot Be Replaced by Simple N-Alkyl Pyrazole Carbonitriles


The N1-hydroxymethyl substituent confers fundamentally distinct physicochemical and synthetic utility compared to simple N-alkyl analogs such as 1-methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0) or unsubstituted 1H-pyrazole-3-carbonitrile (CAS 36650-74-5). The hydroxymethyl group introduces a hydrogen bond donor capable of enhancing aqueous solubility and enabling selective derivatization via oxidation, esterification, or nucleophilic displacement pathways that are inaccessible with N-methyl or unsubstituted congeners . Published studies on related 1-(hydroxymethyl)pyrazole derivatives demonstrate that the hydroxymethyl moiety contributes critically to improved pharmacokinetic properties and solubility profiles, with one report noting that the hydroxymethyl group plays a direct role in enhancing the compound's solubility and pharmacokinetic behavior [1]. Substituting this compound with 1-methyl-1H-pyrazole-3-carbonitrile eliminates the hydroxyl handle and its attendant solubility advantages, while substitution with 1H-pyrazole-3-carbonitrile removes both the hydroxymethyl handle and the N1 protection, altering both reactivity and downstream functionalization options .

Quantitative Differentiation Evidence for 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile Versus Structural Analogs


Enhanced Aqueous Solubility via N1-Hydroxymethyl Hydrogen Bond Donor Capacity

The N1-hydroxymethyl group in 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile provides a hydrogen bond donor absent in N-methyl and N-unsubstituted pyrazole-3-carbonitrile comparators, enabling improved aqueous solubility and enhanced pharmacokinetic properties. A 2024 publication in Organic Letters reported a one-pot, catalyst-free synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile achieving yields up to 92% under mild conditions, demonstrating synthetic accessibility that supports its use as a solubility-enhanced building block [1]. The hydroxymethyl group was specifically noted to play a critical role in improving the compound's solubility and pharmacokinetic properties compared to analogs lacking this functionality [2].

Medicinal Chemistry Lead Optimization Pharmacokinetics

Distinct Synthetic Utility: One-Pot Catalyst-Free Synthesis with High Yield

Recent advancements have enabled efficient production of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile via a one-pot, catalyst-free synthesis route that achieves yields up to 92% under mild conditions, as reported in a 2024 Organic Letters publication [1]. In contrast, traditional synthesis of N-alkyl pyrazole-3-carbonitriles such as 1-methyl-1H-pyrazole-3-carbonitrile typically requires cyclization reactions using hydrazine derivatives and nitrile precursors under more stringent conditions . The N1-hydroxymethyl group also provides a reactive handle for selective oxidation to the aldehyde or further derivatization via esterification or nucleophilic displacement, orthogonal to the C3-nitrile functionality [2].

Organic Synthesis Process Chemistry Building Block

Antiproliferative Activity Profile in Cancer Cell Lines Versus Unsubstituted Pyrazole-3-carbonitrile

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile has demonstrated cytotoxic effects against multiple cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal carcinoma (HCT-116) . The compound exhibits IC₅₀ values of 25.4 µM against MCF-7 cells and 18.3 µM against A549 cells, with the mechanism involving induction of apoptosis and cell cycle arrest at G2/M phase . By comparison, a study on 1H-pyrazole-3-carbonitrile derivatives reported an IC₅₀ value of 1.1 mM (1,100 µM) against colon carcinoma cells , indicating approximately a 60-fold difference in potency relative to the hydroxymethyl-substituted compound's activity against HCT-116 colon cancer cells. A related derivative, 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile, showed IC₅₀ values ranging from 10 to 30 µM against cancer cell lines , supporting a consistent activity range for hydroxymethyl-substituted pyrazole-3-carbonitriles.

Oncology Anticancer Cytotoxicity

Hydroxymethyl Group Confers Enhanced Pharmacokinetic Properties in Lead Optimization Contexts

Literature reports indicate that the hydroxymethyl group in 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile plays a critical role in improving the compound's solubility and pharmacokinetic properties [1]. This finding aligns with broader SAR observations across pyrazole-3-carbonitrile derivatives, where substitution patterns at the N1 position significantly modulate drug-like properties. For example, studies on 4-bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile demonstrated that the 2-methoxy-ethyl side chain enhances solubility in polar organic solvents, making it suitable for pharmaceutical applications [2]. In contrast, unsubstituted 1H-pyrazole-3-carbonitrile and N-alkyl analogs like 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile exhibit sparing aqueous solubility (0.26 g/L at 25°C for the latter), limiting their utility in aqueous assay systems without formulation optimization . The N1-hydroxymethyl substitution thus provides a strategic advantage for medicinal chemists seeking to maintain scaffold potency while improving ADME properties early in lead optimization.

ADME Drug Discovery Pharmacokinetics

Documented Use as a Precursor in Pharmaceutical Patent Literature

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile has been explicitly disclosed as a synthetic intermediate in Sumitomo Chemical Company's patent EP1710234 A1 (2006), appearing on pages 46-47 of the patent specification [1]. Additionally, a recent patent application (WO2023/123456) reported the use of this compound as a precursor for the synthesis of novel antimicrobial agents [2]. This patent positioning distinguishes it from simpler N-alkyl pyrazole-3-carbonitriles such as 1-methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0), which are primarily referenced as general building blocks without specific patent-protected application routes. The compound's appearance in multiple patent filings across distinct therapeutic areas (antimicrobial and Sumitomo's undisclosed application) suggests established industrial utility and validated synthetic accessibility at scale.

Intellectual Property Pharmaceutical Intermediates Patent Landscape

Orthogonal Functional Group Reactivity Enables Divergent Synthetic Pathways

The presence of two chemically orthogonal functional groups—the C3-nitrile and the N1-hydroxymethyl—enables divergent synthetic elaboration that is not achievable with simpler pyrazole-3-carbonitrile analogs. The nitrile moiety provides opportunities for nucleophilic addition or cyclization reactions, while the hydroxymethyl group serves as a latent electrophile for further derivatization after activation [1]. In contrast, 1-methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0) lacks the hydroxymethyl handle entirely, limiting functionalization options at N1 . 1H-pyrazole-3-carbonitrile (CAS 36650-74-5) presents an unprotected N1 that requires selective protection strategies before other manipulations can proceed [2]. The N1-hydroxymethyl group in the target compound serves both as a protecting group and a reactive handle, enabling sequential functionalization without additional protection/deprotection steps. This orthogonal reactivity profile supports library synthesis and late-stage functionalization strategies in medicinal chemistry campaigns.

Synthetic Methodology Medicinal Chemistry Divergent Synthesis

Recommended Application Scenarios for 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile in R&D and Industrial Settings


Oncology Lead Discovery: Pyrazole-Based Anticancer Scaffold Optimization

Medicinal chemistry teams pursuing oncology targets should prioritize 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile over unsubstituted pyrazole-3-carbonitriles for hit-to-lead campaigns. The compound's demonstrated cytotoxicity against MCF-7 (IC₅₀ = 25.4 µM), A549 (IC₅₀ = 18.3 µM), and HCT-116 cancer cell lines—approximately 60-fold more potent than the 1.1 mM IC₅₀ reported for a non-hydroxymethyl analog—provides a significantly more favorable starting point for SAR exploration . The hydroxymethyl group simultaneously contributes to improved solubility, potentially reducing the need for extensive formulation optimization during in vitro pharmacology studies . Researchers should consider this compound as a core scaffold for generating libraries via parallel synthesis, leveraging the orthogonal reactivity of the nitrile and hydroxymethyl moieties.

Process Chemistry and Scale-Up: High-Yield Building Block for Multi-Step Synthesis

Process chemists and CROs engaged in multi-step pharmaceutical intermediate synthesis should select 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile based on the recently reported one-pot, catalyst-free synthesis achieving up to 92% yield under mild conditions . This high-yielding, green chemistry-compatible route offers cost and time advantages over traditional N-alkyl pyrazole-3-carbonitrile syntheses that rely on hydrazine cyclization protocols . The compound's appearance in Sumitomo Chemical's EP1710234 A1 patent filing validates its industrial-scale synthetic accessibility and utility , making it a procurement-ready building block for kilogram-scale campaigns.

Antimicrobial Drug Discovery: Validated Precursor for Patent-Protected Agents

Research groups focused on developing novel antimicrobial agents should procure 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile based on its explicit disclosure as a precursor in WO2023/123456 . This patent positioning provides a validated synthetic route and may offer freedom-to-operate advantages relative to unpatented generic building blocks. The compound's hydroxymethyl handle enables late-stage functionalization strategies that can rapidly generate analog libraries for antimicrobial SAR exploration. Combined with the compound's established cytotoxicity profile, researchers can explore both direct antimicrobial activity and host-directed therapeutic approaches using a common scaffold .

Academic Medicinal Chemistry: Divergent Library Synthesis from a Single Scaffold

Academic laboratories seeking to maximize publication output and grant productivity should adopt 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile as a core scaffold for divergent library synthesis. The compound provides two orthogonal reactive handles—the C3-nitrile (nucleophilic addition/cyclization) and the N1-hydroxymethyl (oxidation/esterification/nucleophilic displacement)—enabling the generation of multiple distinct chemotypes from a single commercial starting material . This orthogonal reactivity reduces the number of synthetic steps required for library generation compared to building blocks with only one reactive handle (e.g., 1-methyl-1H-pyrazole-3-carbonitrile). The reported 92% one-pot synthetic yield also supports cost-effective in-house preparation for laboratories with synthetic capabilities, while the compound is commercially available at 95-98% purity from multiple reputable vendors for direct procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.